Regioisomeric Differentiation: 3-Methoxy-5-(piperidin-3-yl)pyridine vs. 5-Methoxy-2-(piperidin-4-yl)pyridine
The target compound is a regioisomer of 5-methoxy-2-(piperidin-4-yl)pyridine (CAS 1256789-40-8). In the target compound, the methoxy substituent occupies the 3-position of the pyridine ring with the piperidine attached at the 5-position via a direct C-C bond . In the comparator, the methoxy group is located at the 5-position and the piperidine is linked at the 2-position via a C-C bond, representing a distinct connectivity pattern with different electronic and steric properties . These two regioisomers are not interchangeable as synthetic intermediates; the specific positional arrangement in 3-methoxy-5-(piperidin-3-yl)pyridine is the precise structural requirement for downstream synthetic routes targeting 5-substituted pyridine scaffolds or specific pharmacophore geometries .
| Evidence Dimension | Regioisomeric structural identity |
|---|---|
| Target Compound Data | 3-Methoxy substitution on pyridine; piperidin-3-yl at C5 position via direct C-C bond |
| Comparator Or Baseline | 5-Methoxy substitution on pyridine; piperidin-4-yl at C2 position via direct C-C bond (CAS 1256789-40-8) |
| Quantified Difference | Distinct connectivity: methoxy position differs (C3 vs. C5); piperidine attachment position differs (C5 vs. C2); piperidine attachment point differs (3-yl vs. 4-yl) |
| Conditions | Structural analysis by SMILES: Target = COc1cncc(C2CCCNC2)c1; Comparator = O(C)C1=CC=C(N=C1)C2CCNCC2 |
Why This Matters
Regioisomeric differentiation is critical for procurement accuracy: ordering the incorrect regioisomer will yield a compound with fundamentally different synthetic utility and binding geometry, invalidating any structure-dependent experimental design.
